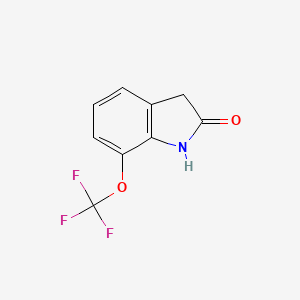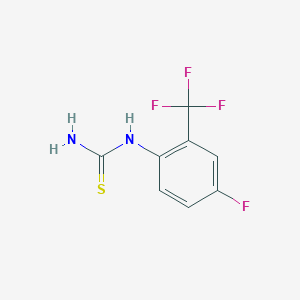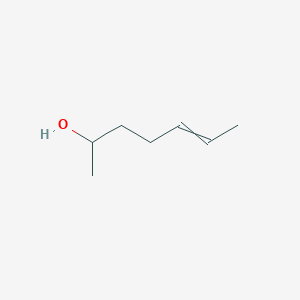
2-Chloro-5-nitroisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-nitroisonicotinonitrile is an organic compound with the molecular formula C6H2ClN3O2 It is a derivative of isonicotinonitrile, where the chlorine atom is substituted at the second position and the nitro group at the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitroisonicotinonitrile typically involves the chlorination and nitration of isonicotinonitrile. One common method includes the following steps:
Chlorination: Isonicotinonitrile is dissolved in an organic solvent, and thionyl chloride is added dropwise at a controlled temperature of 15 ± 5°C.
Nitration: The chlorinated product is then subjected to nitration using a nitrating agent such as nitrogen dioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-nitroisonicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline or piperidine in solvents like acetone or methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: 2-Amino-5-nitroisonicotinonitrile.
Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.
Applications De Recherche Scientifique
2-Chloro-5-nitroisonicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-nitroisonicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-nitroaniline: Similar structure but with an amino group instead of a nitrile group.
2-Chloro-5-nitropyridine: Similar structure but without the nitrile group.
2-Chloro-3-cyano-5-nitropyridine: Similar structure with a cyano group at the third position.
Uniqueness
2-Chloro-5-nitroisonicotinonitrile is unique due to the presence of both a chlorine atom and a nitro group on the pyridine ring, along with a nitrile group
Propriétés
Formule moléculaire |
C6H2ClN3O2 |
|---|---|
Poids moléculaire |
183.55 g/mol |
Nom IUPAC |
2-chloro-5-nitropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H |
Clé InChI |
IIZCZGCPNIQFAM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)


![(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12433271.png)




![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)





